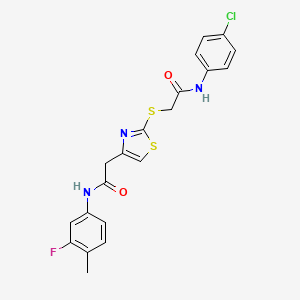

![molecular formula C13H17NO2 B2450719 1-[(4-methylphenyl)methyl]pyrrolidine-2-carboxylic Acid CAS No. 128765-66-2](/img/structure/B2450719.png)

1-[(4-methylphenyl)methyl]pyrrolidine-2-carboxylic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

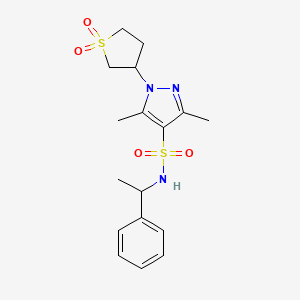

The compound “1-[(4-methylphenyl)methyl]pyrrolidine-2-carboxylic Acid” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been characterized by their target selectivity and bioactive properties .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthetic strategies used often depend on the specific properties and functionalities desired in the final product .Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives, including “1-[(4-methylphenyl)methyl]pyrrolidine-2-carboxylic Acid”, is characterized by a five-membered nitrogen-containing ring . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

Pyrrolidine derivatives can undergo a variety of chemical reactions, depending on the functional groups present in the molecule . These reactions can be used to modify the structure of the compound, potentially altering its biological activity .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be influenced by the specific functional groups present in the molecule . For example, 1-Methylpyrrolidine is a colorless transparent volatile liquid that is freely soluble in water, alcohol, ether, and other organic solvents .科学的研究の応用

Medicinal Chemistry and Drug Design

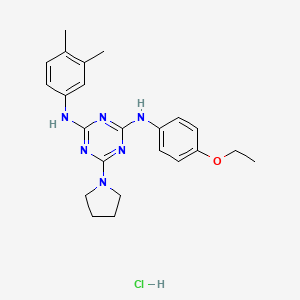

The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to create compounds for treating human diseases . Key features contributing to its popularity include:

Kinase Inhibition

Recent studies have identified bioactive molecules containing the pyrrolidine ring and its derivatives. For instance, some compounds exhibit nanomolar activity against CK1γ and CK1ε kinases . Researchers continue to investigate how the chiral moiety influences kinase inhibition.

Enantioselective Protein Binding

The stereogenicity of pyrrolidine carbons leads to different biological profiles for drug candidates. Different stereoisomers and spatial orientations of substituents affect binding modes to enantioselective proteins .

Bioactive Derivatives

Explore derivatives of pyrrolidine, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol. These compounds offer diverse biological activities and target selectivity .

作用機序

Target of Action

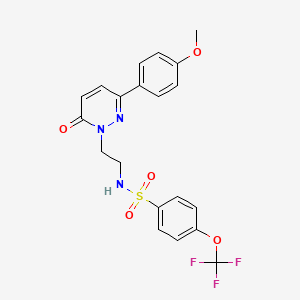

It is known that pyrrolidine derivatives, which include this compound, have been associated with a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins.

Mode of Action

It is known that the pyrrolidine ring, a key structural feature of this compound, contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a stereo-selective manner, leading to changes in the targets’ function.

Biochemical Pathways

Given the broad range of biological activities associated with pyrrolidine derivatives, it is likely that this compound affects multiple pathways, potentially leading to downstream effects such as antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Action Environment

It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action may be influenced by the stereochemical environment.

Safety and Hazards

Like all chemicals, pyrrolidine derivatives should be handled with care. Some pyrrolidine derivatives are known to be toxic and can cause harm if not handled properly . For example, 1-Methylpyrrolidine is strongly alkaline and its liquid and vapors are corrosive to the skin, eyes, or mucous membranes .

特性

IUPAC Name |

1-[(4-methylphenyl)methyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-10-4-6-11(7-5-10)9-14-8-2-3-12(14)13(15)16/h4-7,12H,2-3,8-9H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGIZTSOFIVJUAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCCC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-methylphenyl)methyl]pyrrolidine-2-carboxylic Acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rac-(3aR,6aS)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/no-structure.png)

![(Phenylethyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine](/img/structure/B2450641.png)

![8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride](/img/structure/B2450646.png)

![(E)-N-[Cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2450649.png)

![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2450651.png)

![1-(3-Oxo-3-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}propyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2450657.png)

![N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-chlorobenzamide](/img/structure/B2450659.png)